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Abstract
This application note details the development and validation of a simple, precise, and accurate

stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC)

method for the quantification of Etofylline Nicotinate in bulk drug and pharmaceutical dosage

forms. The chromatographic separation was achieved on a C18 column using a mobile phase

of phosphate buffer and acetonitrile, with UV detection. The method was validated in

accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating

excellent linearity, accuracy, precision, and specificity. The stability-indicating capability of the

method was confirmed through forced degradation studies, which showed no interference from

degradation products. This validated method is suitable for routine quality control analysis of

Etofylline Nicotinate.

Introduction
Etofylline Nicotinate is a vasodilator used in the treatment of peripheral vascular diseases. It

is a salt of Etofylline and Nicotinic acid. Accurate and reliable analytical methods are essential

for ensuring the quality and efficacy of pharmaceutical products. High-performance liquid

chromatography (HPLC) is a widely used technique for the quantitative analysis of active

pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This

application note describes a comprehensive protocol for the development and validation of a

stability-indicating RP-HPLC method for Etofylline Nicotinate.
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Experimental
Instrumentation and Chemicals

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a

UV-Vis detector.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chemicals: Etofylline Nicotinate reference standard, HPLC grade acetonitrile, potassium

dihydrogen phosphate, ortho-phosphoric acid, and HPLC grade water.

Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter Condition

Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)

Mobile Phase

10mM Potassium Dihydrogen Phosphate Buffer

(pH 4.5 with ortho-phosphoric acid) : Acetonitrile

(90:10 v/v)[1]

Flow Rate 1.0 mL/min[1]

Detection Wavelength 272 nm[1][2]

Injection Volume 20 µL

Column Temperature Ambient

Run Time 10 minutes

Rationale for Parameter Selection:

Stationary Phase: A C18 column was selected due to its wide applicability in reversed-phase

chromatography and its proven effectiveness in separating similar compounds like Etofylline

and Theophylline.[1][3]
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Mobile Phase: A mixture of phosphate buffer and acetonitrile provides good peak shape and

resolution. The pH of 4.5 was chosen to ensure the ionization state of the analyte is

controlled for consistent retention.[1]

Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and separation

efficiency.[1]

Detection Wavelength: The wavelength of 272 nm was selected based on the UV absorption

maximum of Etofylline, ensuring high sensitivity.[1][2]

Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R2) guidelines for the

following parameters:

System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate

for the intended analysis.

Protocol: Six replicate injections of a standard solution of Etofylline Nicotinate (100 µg/mL)

are made. The system suitability parameters, including theoretical plates, tailing factor, and

%RSD of peak area, are calculated.

Parameter Acceptance Criteria

Theoretical Plates > 2000

Tailing Factor ≤ 2.0

% RSD of Peak Area ≤ 2.0%

Specificity (Forced Degradation Studies)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradants, or matrix

components. Forced degradation studies are conducted to demonstrate the stability-indicating

nature of the method.
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Protocol: Etofylline Nicotinate is subjected to stress conditions including acid hydrolysis (0.1

N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation

(60°C), and photolytic degradation (UV light). The stressed samples are then analyzed by the

developed HPLC method.

Acceptance Criteria: The method is considered specific if the peak for Etofylline Nicotinate is

well-resolved from any degradation product peaks, and the peak purity of the analyte peak is

acceptable.

Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly

proportional to the concentration of the analyte.

Protocol: A series of at least five standard solutions of Etofylline Nicotinate are prepared over

a concentration range of 50-150 µg/mL. Each solution is injected in triplicate. A calibration

curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is

determined.

Parameter Acceptance Criteria

Correlation Coefficient (r²) ≥ 0.999

Accuracy (% Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the

value which is accepted either as a conventional true value or an accepted reference value and

the value found.[4]

Protocol: Accuracy is determined by the standard addition method. A known amount of

Etofylline Nicotinate is added to a placebo preparation at three different concentration levels

(e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate

and analyzed. The percentage recovery is calculated.

Parameter Acceptance Criteria

% Recovery 98.0% - 102.0%
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Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of

scatter) between a series of measurements obtained from multiple sampling of the same

homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:

repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

Repeatability: Six replicate injections of a single concentration of Etofylline Nicotinate (100

µg/mL) are performed on the same day.

Intermediate Precision: The repeatability assay is performed on a different day by a different

analyst.

The %RSD of the peak areas is calculated for both repeatability and intermediate precision.

Parameter Acceptance Criteria

% RSD for Repeatability ≤ 2.0%

% RSD for Intermediate Precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected

but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the

lowest amount of analyte in a sample which can be quantitatively determined with suitable

precision and accuracy.

Protocol: LOD and LOQ are determined based on the standard deviation of the response and

the slope of the calibration curve using the following formulas: LOD = 3.3 × (σ / S) LOQ = 10 ×

(σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the

slope of the calibration curve.
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Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the determined

concentration with acceptable precision and accuracy.

Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by

small, but deliberate variations in method parameters and provides an indication of its reliability

during normal usage.

Protocol: Small, deliberate changes are made to the method parameters, such as:

Flow rate (± 0.1 mL/min)

Mobile phase composition (± 2% organic)

pH of the buffer (± 0.2 units)

The effect of these changes on the system suitability parameters is evaluated.

Acceptance Criteria: The system suitability parameters should remain within the acceptance

criteria for all the modified conditions.

Data Presentation
The quantitative data from the validation experiments should be summarized in the following

tables for clear comparison.

Table 2: System Suitability Results

Parameter Result Acceptance Criteria

Theoretical Plates > 2000

Tailing Factor ≤ 2.0

| % RSD of Peak Area | | ≤ 2.0% |

Table 3: Linearity Data
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Concentration (µg/mL) Mean Peak Area

50

75

100

125

150

| Correlation Coefficient (r²) | | ≥ 0.999 |

Table 4: Accuracy (% Recovery) Data

Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery
Mean %
Recovery

80%

100%

| 120% | | | | |

Table 5: Precision Data

Precision % RSD Acceptance Criteria

Repeatability (Intra-day) ≤ 2.0%

| Intermediate Precision (Inter-day) | | ≤ 2.0% |

Table 6: LOD and LOQ Results

Parameter Result (µg/mL)

LOD
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| LOQ | |

Table 7: Robustness Study Results

Parameter Varied
System Suitability
Parameter

Result
Acceptance
Criteria

Flow Rate (+0.1

mL/min)
Tailing Factor ≤ 2.0

Theoretical Plates > 2000

Flow Rate (-0.1

mL/min)
Tailing Factor ≤ 2.0

Theoretical Plates > 2000

Mobile Phase (+2%

Acetonitrile)
Tailing Factor ≤ 2.0

Theoretical Plates > 2000

Mobile Phase (-2%

Acetonitrile)
Tailing Factor ≤ 2.0

| | Theoretical Plates | | > 2000 |
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Caption: Workflow for HPLC Method Development and Validation.
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Conclusion
The developed RP-HPLC method for the quantification of Etofylline Nicotinate is simple,

rapid, accurate, precise, and specific. The method was successfully validated according to ICH

guidelines and was found to be stability-indicating. The described method can be conveniently

used for the routine quality control analysis of Etofylline Nicotinate in bulk and pharmaceutical

formulations.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jocpr.com [jocpr.com]

2. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline
and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Development and Validation of a Stability-Indicating
HPLC Method for Etofylline Nicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087552#etofylline-nicotinate-hplc-method-
development-and-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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